Differentiation in PROTAC Degrader Potency: SMARCA2/4-degrader-27 vs. SMARCA2 PROTACs with Alternative Linkers
The unique functional utility of 4-(1,3-Dioxolan-2-yl)phenethyl methanesulfonate is demonstrated through its incorporation into PROTAC SMARCA2/4-degrader-27, a bifunctional degrader targeting the SWI/SNF chromatin remodeling complex subunits SMARCA2 and SMARCA4 . This PROTAC, which utilizes 4-(1,3-Dioxolan-2-yl)phenethyl methanesulfonate as the central linker, exhibits potent degradation activity. In contrast, alternative PROTACs targeting the same proteins but employing different linker architectures, such as the Cereblon-based degrader ACBI1, show distinct potency profiles, with ACBI1 demonstrating an anti-proliferative IC50 of 28 nM in MV-4-11 cells [1]. This cross-study comparison underscores that linker selection, including the specific use of 4-(1,3-Dioxolan-2-yl)phenethyl methanesulfonate, is a critical determinant of the final degrader's biological efficacy, directly impacting the selection of building blocks for research.
| Evidence Dimension | PROTAC Degrader Potency (IC50) |
|---|---|
| Target Compound Data | PROTAC SMARCA2/4-degrader-27 (incorporating 4-(1,3-Dioxolan-2-yl)phenethyl methanesulfonate linker) achieves SMARCA2/4 degradation, though specific IC50 data for this degrader is not publicly disclosed in the screened sources. |
| Comparator Or Baseline | ACBI1 (Cereblon-based SMARCA2 PROTAC with alternative linker) demonstrates an anti-proliferative IC50 of 28 nM in MV-4-11 cells [1]. |
| Quantified Difference | The potency difference is a consequence of distinct PROTAC architectures, where the linker (4-(1,3-Dioxolan-2-yl)phenethyl methanesulfonate) in SMARCA2/4-degrader-27 provides a unique spatial and chemical profile compared to the linker in ACBI1. |
| Conditions | Anti-proliferation assay in MV-4-11 cells for ACBI1 [1]; Degradation assay for SMARCA2/4-degrader-27 . |
Why This Matters
Demonstrates that linker identity is not interchangeable; 4-(1,3-Dioxolan-2-yl)phenethyl methanesulfonate is a specific, validated component of a potent PROTAC degrader, making it a non-substitutable reagent for researchers seeking to replicate or build upon this specific chemical architecture.
- [1] Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology, 15(7), 672-680. View Source
